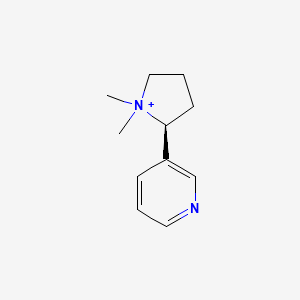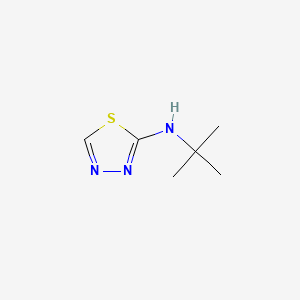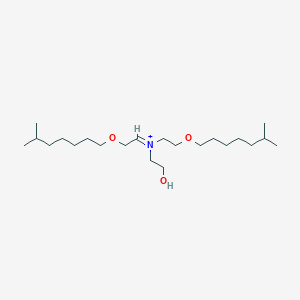
Ethanol, 2,2'-((2-(isooctyloxy)ethyl)imino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Éthanol, bis(2,2'-((2-(isooctyloxy)éthyl)imino))-: est un composé organique complexe caractérisé par la présence d'un squelette éthanolique avec un groupe imino et un substituant isooctyloxy
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Éthanol, bis(2,2'-((2-(isooctyloxy)éthyl)imino))- implique généralement la réaction de dérivés d'éthanol avec de l'alcool isooctylique et un précurseur imino approprié. Les conditions de réaction exigent souvent :
Solvant : Éthanol ou un autre solvant organique approprié.
Catalyseur : Catalyseurs acides ou basiques pour faciliter la réaction.
Température : Températures modérées à élevées pour assurer une réaction efficace.
Temps : Plusieurs heures pour terminer la réaction.
Méthodes de production industrielle
En milieu industriel, la production d'Éthanol, bis(2,2'-((2-(isooctyloxy)éthyl)imino))- peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et le rendement. L'utilisation de réactifs de haute pureté et d'environnements contrôlés garantit la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Ce composé peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium, conduisant à la formation de formes réduites du composé.
Substitution : Les groupes imino et isooctyloxy peuvent participer à des réactions de substitution, où d'autres groupes fonctionnels remplacent ces substituants dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'Éthanol, bis(2,2'-((2-(isooctyloxy)éthyl)imino))- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'Éthanol, bis(2,2'-((2-(isooctyloxy)éthyl)imino))- implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe imino peut former des liaisons hydrogène ou se coordonner avec des ions métalliques, influençant l'activité biologique du composé. Le groupe isooctyloxy peut améliorer la lipophilie du composé, facilitant son interaction avec les membranes lipidiques et les composants cellulaires.
Applications De Recherche Scientifique
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isooctyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Composés similaires
Éthanol, bis(2,2'-((2-(acétyloxy)éthyl)imino))-: Structure similaire mais avec un groupe acétyloxy au lieu d'un groupe isooctyloxy.
Éthanol, bis(2,2'-((2-(diméthylamino)éthyl)imino))-: Contient un groupe diméthylamino, conduisant à des propriétés chimiques et une réactivité différentes.
Éthanol, bis(2,2'-((2-(méthoxy)éthyl)imino))-: Comporte un groupe méthoxy, affectant sa solubilité et ses interactions.
Unicité
L'Éthanol, bis(2,2'-((2-(isooctyloxy)éthyl)imino))- est unique en raison de la présence du groupe isooctyloxy, qui confère des propriétés physiques et chimiques distinctes. Ce groupe améliore l'hydrophobie du composé et peut influencer son activité biologique et ses applications industrielles.
Propriétés
Numéro CAS |
92379-53-8 |
|---|---|
Formule moléculaire |
C22H46NO3+ |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-hydroxyethyl-[2-(6-methylheptoxy)ethyl]-[2-(6-methylheptoxy)ethylidene]azanium |
InChI |
InChI=1S/C22H46NO3/c1-21(2)11-7-5-9-17-25-19-14-23(13-16-24)15-20-26-18-10-6-8-12-22(3)4/h14,21-22,24H,5-13,15-20H2,1-4H3/q+1 |
Clé InChI |
ZAATVVITGANLPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOCC[N+](=CCOCCCCCC(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




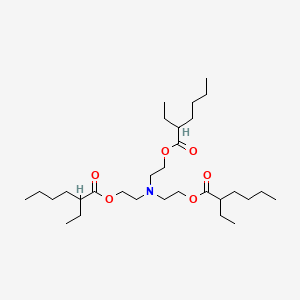
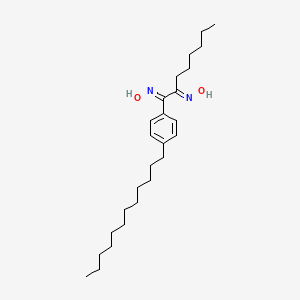
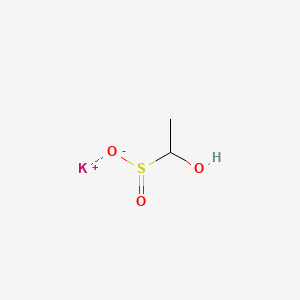
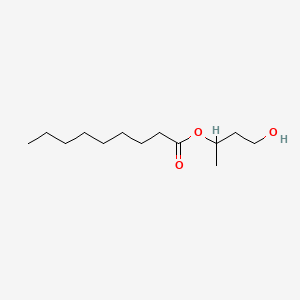
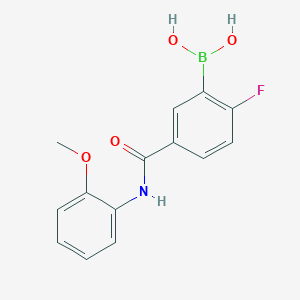
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

